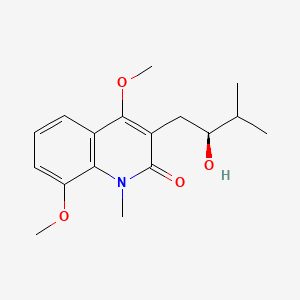

Lunacridine, (S)-

Description

Historical Perspectives in Alkaloid Research and the Discovery Context of (S)-Lunacridine

The study of alkaloids, a diverse group of naturally occurring nitrogen-containing compounds, has been a cornerstone of organic chemistry and pharmacology for over a century. Early investigations into the chemical constituents of medicinal plants led to the isolation of potent compounds that formed the basis of many modern medicines. The phytochemical exploration of Lunasia amara Blanco, a plant used in traditional medicine in Indonesia and the Philippines for various ailments, is part of this long tradition. phcogrev.com Initial studies on L. amara by researchers like Lewin and Boorsma paved the way for more detailed chemical investigations. phcogrev.com

(S)-Lunacridine was identified through activity-guided fractionation of an aqueous bark extract of Lunasia amara, which was investigated following an ethnobotanical survey in Papua New Guinea that highlighted its use for treating tropical ulcers. researchgate.netnih.gov The compound was found to be the active principle responsible for the plant's anti-Staphylococcus aureus activity. researchgate.netnih.gov Lunacridine (B1216684) is classified as a quinoline (B57606) alkaloid, and its discovery is part of a broader effort to identify the diverse alkaloidal constituents of L. amara, which also include other related compounds like hydroxylunacridine, lunidine, and lunacrine. phcogrev.comsci-hub.box

Significance of Quinolizidine (B1214090) and Quinoline Alkaloids in Chemical Biology and Natural Product Chemistry

Quinolizidine and quinoline alkaloids represent two significant classes of natural products that are of great interest in chemical biology and medicinal chemistry due to their structural diversity and wide range of biological activities. phcogrev.comnih.gov

Quinolizidine alkaloids (QAs) are primarily found in the Leguminosae family, particularly in the genus Lupinus, where they function as a chemical defense against herbivores and pathogens. nih.govfrontiersin.orgmdpi.com These alkaloids, which feature a 1-azabicyclo[4.4.0]decane moiety, are biosynthesized from the amino acid L-lysine. mdpi.comacs.org The first QAs to be isolated were sparteine (B1682161) and lupinine. nih.govacs.org The class exhibits a broad spectrum of pharmacological effects, including antimicrobial, antitumor, antiviral, sedative, and anti-inflammatory properties. nih.govacs.org Their role in plant defense and their potential for therapeutic use make them important targets for phytochemical and synthetic research. nih.gov

Quinoline alkaloids , to which (S)-Lunacridine belongs, are another prominent group of natural products with significant biological activities. phcogrev.comresearchgate.net This class is also found in the Rutaceae family, to which Lunasia belongs. phcogrev.com Compounds in this family are known to exhibit a range of effects, including antimicrobial and antitumorigenic activities. phcogrev.com Lunacridine itself has been identified as a quinolinone derivative with potential antimalarial and anticancer properties. ontosight.ai Its mechanism of action as a DNA intercalating topoisomerase II inhibitor highlights the importance of this scaffold in developing new therapeutic agents. researchgate.netrjpponline.org

Evolution of Research Paradigms for Complex Natural Products like (S)-Lunacridine

The approach to studying complex natural products such as (S)-Lunacridine has evolved significantly over time. Historically, research was often an investigator-initiated, labor-intensive process of isolation and characterization. oup.comnso-journal.org The contemporary paradigm, however, is shifting towards a more integrated and technology-driven approach. oup.com

Modern natural product discovery is increasingly collaborative, involving global partnerships between academia, government, and industry to address specific clinical needs. oup.com This shift is supported by advancements in technology:

Analytical Techniques: Sophisticated methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are now standard for the rapid identification of multiple constituents in complex plant extracts. frontiersin.org

Metabolomics and Molecular Networking: These tools are essential for understanding biosynthetic pathways and discerning the chemical diversity within an organism. oup.com

Automation and Artificial Intelligence (AI): AI and automated synthesis platforms are revolutionizing how chemists plan and execute the synthesis of complex molecules, increasing efficiency and precision. nso-journal.orgresearchgate.net

Structure Simplification: For intricate natural products, a "pruning" strategy is often employed. rsc.org This involves simplifying the complex structure to identify the core pharmacophore responsible for its biological activity, which can then be used as a starting point for developing new drug leads through methods like fragment-based drug discovery. rsc.org

This modern, multi-faceted approach accelerates the journey from the discovery of a natural product like (S)-Lunacridine to the potential development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

160024-37-3 |

|---|---|

Molecular Formula |

C17H23NO4 |

Molecular Weight |

305.374 |

IUPAC Name |

2(1H)-Quinolinone, 3-(2-hydroxy-3-methylbutyl)-4,8-dimethoxy-1-methyl-, (S)- |

InChI |

InChI=1S/C17H23NO4/c1-10(2)13(19)9-12-16(22-5)11-7-6-8-14(21-4)15(11)18(3)17(12)20/h6-8,10,13,19H,9H2,1-5H3/t13-/m0/s1 |

InChI Key |

VRMGQDHQTYUISY-ZDUSSCGKSA-N |

SMILES |

O=C1N(C)C2=C(C=CC=C2OC)C(OC)=C1C[C@H](O)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(-)-Lunacridine |

Origin of Product |

United States |

Biosynthetic Pathways and Enantioselective Formation of S Lunacridine

Elucidation of Precursor Incorporation in Quinolizidine (B1214090) Alkaloid Biosynthesis (e.g., L-Lysine to Cadaverine)

The biosynthesis of quinolizidine alkaloids (QAs), a class of L-lysine-derived compounds, serves as a well-studied model for understanding initial precursor incorporation. rsc.org The foundational step in this pathway is the conversion of the primary amino acid L-lysine into the diamine cadaverine (B124047). mdpi.comfrontiersin.orgresearchgate.net This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC), which removes the carboxyl group from L-lysine. rsc.orgnih.gov Tracer experiments have conclusively shown that L-lysine is the direct precursor, and its decarboxylation to cadaverine is the committed step in the biosynthesis of numerous piperidine (B6355638) and quinolizidine alkaloids. frontiersin.org

Following its formation, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CAO). mdpi.comoup.comsippe.ac.cn This enzymatic step converts cadaverine into 5-aminopentanal. rsc.orgmdpi.comsippe.ac.cn This amino aldehyde, 5-aminopentanal, is unstable and spontaneously cyclizes via an intramolecular Schiff base formation to yield Δ¹-piperideine. rsc.orgmdpi.com Δ¹-piperideine is a critical cyclic intermediate that serves as the building block for the assembly of the more complex bicyclic and tetracyclic skeletons of quinolizidine alkaloids. mdpi.comfrontiersin.org The initial steps from L-lysine to Δ¹-piperideine are fundamental for the formation of a wide diversity of lysine-derived alkaloids in plants. nih.gov

Table 1: Key Enzymes in the Initial Steps of Quinolizidine Alkaloid Biosynthesis

| Enzyme | Abbreviation | Substrate | Product | Function |

| Lysine Decarboxylase | LDC | L-Lysine | Cadaverine | Decarboxylation of the amino acid precursor. rsc.orgnih.gov |

| Copper Amine Oxidase | CAO | Cadaverine | 5-Aminopentanal | Oxidative deamination of the diamine intermediate. mdpi.comoup.com |

Enzymatic Mechanisms Governing Stereoselective Formation of (S)-Lunacridine and Related Quinoline (B57606) Alkaloids

Unlike quinolizidine alkaloids, the core scaffold of quinoline alkaloids, including Lunacridine (B1216684), is biosynthetically derived from anthranilic acid, which itself is a product of the tryptophan pathway. researchgate.netresearchgate.netwikipedia.org The formation of the quinoline ring system typically involves the condensation of an anthranilate derivative with a second molecule, such as malonyl-CoA, followed by cyclization. researchgate.netresearchgate.net

The generation of chirality, a key feature of (S)-Lunacridine, is a critical enzymatic step. The specific structure of (S)-Lunacridine is 3-[(2R)-2-hydroxy-3-methyl-butyl]-4,8-dimethoxy-1-methyl-quinolin-2-one. naturalproducts.net The stereochemistry of the molecule is determined by the configuration of the hydroxyl group on the C-3 side chain. The stereoselective formation of such chiral centers in related furoquinoline alkaloids is often governed by monooxygenase enzymes. mdpi.comrsc.org These enzymes, typically cytochrome P450-dependent monooxygenases, catalyze the asymmetric epoxidation of a precursor molecule containing a prenyl or similar unsaturated side chain. rsc.org

It is proposed that a precursor to (S)-Lunacridine, likely a quinoline derivative with an unsaturated 3-methyl-2-butenyl (B1208987) side chain, undergoes a highly stereoselective epoxidation catalyzed by a specific monooxygenase. This enzymatic reaction creates a chiral epoxide intermediate. Subsequent regioselective hydrolysis of the epoxide ring, potentially catalyzed by an epoxide hydrolase, would yield the vicinal diol, or in this case, the chiral alcohol that characterizes (S)-Lunacridine. rsc.org The variable stereoselectivity of these plant monooxygenases is considered a dominant factor in determining the enantiomeric purity of the final alkaloid product.

Table 2: Proposed Enzymatic Steps for Stereoselective Formation

| Enzyme Class | Proposed Function | Relevance to (S)-Lunacridine |

| Anthranilate Synthase | Catalyzes formation of anthranilate | Provides the core building block for the quinoline ring. rsc.org |

| Type III Polyketide Synthase | Catalyzes condensation and cyclization | Forms the quinolone scaffold from anthraniloyl-CoA and malonyl-CoA. nih.gov |

| Prenyltransferase | Attaches side chain to quinoline core | Adds the isopentenyl group that will be modified to form the chiral side chain. |

| Monooxygenase (e.g., Cyt P450) | Stereoselective epoxidation | Creates the chiral center on the side chain precursor. rsc.org |

| Epoxide Hydrolase | Hydrolysis of epoxide | Opens the epoxide ring to form the final chiral alcohol. rsc.org |

Genetic and Molecular Basis of Biosynthetic Ensembles for Quinolizidine Alkaloids

Advances in genomics and transcriptomics have shed light on the genetic basis of QA biosynthesis, primarily through studies of Lupinus species. oup.comnih.gov The gene encoding the first enzyme, lysine decarboxylase (LDC), was identified in Lupinus angustifolius by comparing gene expression profiles of high- and low-alkaloid cultivars. nih.govbiorxiv.org Subsequently, cDNAs for lysine/ornithine decarboxylase (L/ODC) have been isolated from several other QA-producing legumes, including Sophora flavescens and Echinosophora koreensis. nih.govresearchgate.net Phylogenetic analysis reveals that these L/ODCs from QA-producing plants form a distinct subclade, suggesting a co-evolution of this gene with the alkaloid production trait. nih.gov

The gene for the second enzyme in the pathway, copper amine oxidase (CAO), was also identified through transcript profiling of a high-QA variety of L. angustifolius. oup.com Co-expression analysis, which identifies genes with expression patterns similar to known pathway genes like LDC, is a powerful tool for discovering new candidate genes involved in the biosynthesis, transport, and regulation of these alkaloids. oup.com Studies have confirmed that the LDC enzyme is localized in the chloroplasts, which is also where L-lysine synthesis occurs. nih.govbiorxiv.org The expression of these biosynthetic genes is often tissue-specific, with high expression found in the epidermis of leaves, stems, and developing pods. biorxiv.org

Table 3: Identified Genes in Quinolizidine Alkaloid Biosynthesis

| Gene | Encoded Enzyme | Plant Source (Example) | Method of Identification |

| La-L/ODC | Lysine/Ornithine Decarboxylase | Lupinus angustifolius | Differential Transcript Screening nih.gov |

| Sf-L/ODC | Lysine/Ornithine Decarboxylase | Sophora flavescens | Homology-based cloning nih.govresearchgate.net |

| CAO | Copper Amine Oxidase | Lupinus angustifolius | Co-expression analysis with LDC oup.com |

| HMT/HLT | Tigloyl-CoA:hydroxylupanine O-tigloyltransferase | Lupinus albus | Classical enzyme purification and gene cloning mdpi.comfrontiersin.org |

Chemoenzymatic Approaches to (S)-Lunacridine Pathway Intermediates and Biosynthetic Derivations

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers powerful strategies for producing complex chiral molecules like (S)-Lunacridine and its intermediates. nih.govnih.gov These approaches are particularly valuable for establishing stereocenters with high enantiomeric excess. nih.govacs.org

One prominent strategy involves the enzymatic kinetic resolution of a racemic intermediate. For example, lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol or ester, allowing for the separation of the two enantiomers. nih.gov This method could be applied to a racemic precursor of the (S)-Lunacridine side chain to isolate the desired stereoisomer.

Another powerful approach utilizes enzymes to directly create the chiral center. Dioxygenases, such as the non-heme-iron oxygenase AsqJ, have been used in the chemoenzymatic synthesis of quinolone alkaloids. nih.govcmu.edu These enzymes can perform asymmetric epoxidation or dihydroxylation on synthetic precursors. rsc.orgnih.gov For instance, a chemically synthesized quinoline precursor could be subjected to an engineered dioxygenase or monooxygenase to stereoselectively install the hydroxyl group on the side chain, mimicking the proposed biosynthetic step. nih.gov The resulting chiral intermediate can then be elaborated through conventional chemical synthesis to yield the final natural product. nih.gov Such strategies bridge the gap between biological pathways and synthetic chemistry, enabling the efficient and scalable production of complex, optically pure alkaloids. cmu.edu

Total Synthesis and Advanced Synthetic Methodologies for S Lunacridine

Retrosynthetic Analysis and Strategic Disconnections for (S)-Lunacridine Total Synthesis

Retrosynthetic analysis is a foundational technique in planning the synthesis of a target molecule by working backward from the final structure to simpler, commercially available starting materials. icj-e.orgnsf.gov This process involves the "disconnection" of bonds to reveal precursor molecules, or "synthons," and their real-world chemical equivalents, "synthetic equivalents". ub.edu For a complex molecule like (S)-Lunacridine, this analysis reveals several possible synthetic routes.

A logical retrosynthetic strategy for (S)-Lunacridine involves key disconnections of the heterocyclic core. One common approach is to disconnect the furoquinoline ring system, recognizing that this scaffold can be constructed through well-established reactions. This often leads back to simpler quinoline (B57606) and furan (B31954) precursors. The strategic disconnections are guided by the aim of simplifying the molecule in a way that allows for the use of reliable and high-yielding reactions in the forward synthesis. icj-e.orgsathyabama.ac.in The analysis must also consider the stereocenter in (S)-Lunacridine, planning for its introduction at an early and efficient stage. libretexts.org

Enantioselective Approaches in (S)-Lunacridine Total Synthesis

The presence of a single stereocenter in (S)-Lunacridine necessitates an enantioselective synthesis to produce the desired enantiomer exclusively. wikipedia.org Enantioselective synthesis is a critical aspect of modern organic chemistry, particularly in the synthesis of biologically active molecules where different enantiomers can have vastly different effects. uclm.es Several strategies have been employed to achieve this for (S)-Lunacridine.

Chiron Approach Utilizing Chiral Pool Precursors

The chiron approach is a powerful strategy in total synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. libretexts.orgeolss.net These "chiral pool" precursors already contain the desired stereochemistry, which is then carried through the synthetic sequence to the final target molecule.

In the context of (S)-Lunacridine synthesis, this approach has been successfully demonstrated. For the synthesis of the related (R)-(+)-Lunacridine, researchers have utilized L-valine and D-mannitol as chiral starting materials. researchgate.netrsc.org This strategy effectively transfers the inherent chirality of the starting materials to the final product, achieving a high enantiomeric excess. rsc.orgrsc.org The use of a chiron approach simplifies the challenge of establishing the correct absolute stereochemistry.

Asymmetric Catalysis in Stereocontrolled Transformations

Asymmetric catalysis is another cornerstone of enantioselective synthesis, employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. wikipedia.orguclm.eschiralpedia.com This method is highly efficient and atom-economical. frontiersin.org

In the synthesis of (S)-Lunacridine, asymmetric catalysis can be applied to key bond-forming reactions to control the stereochemistry. For example, a borohydride-catalyzed reduction has been utilized in an asymmetric synthesis of (-)-S-lunacridine. chemistry-chemists.com The development of novel chiral ligands and catalysts continues to expand the toolkit for such transformations, allowing for precise control over the stereochemical outcome. frontiersin.orgbu.edu

Key Stereocontrolled Transformations in the Synthesis of (S)-Lunacridine

The successful synthesis of (S)-Lunacridine hinges on the effective implementation of stereocontrolled transformations to establish the crucial stereocenter. bu.edursc.org These reactions are designed to proceed with high diastereoselectivity or enantioselectivity, ensuring the formation of the desired isomer.

One of the pivotal steps often involves the creation of the chiral side chain or the stereospecific closure of one of the heterocyclic rings. The choice of reagents and reaction conditions is critical to achieving the desired stereocontrol. For instance, the use of specific catalysts or chiral auxiliaries can direct the approach of a reagent to one face of a molecule over the other, leading to the preferential formation of one stereoisomer. The development of new methods for the stereocontrolled synthesis of complex molecules is an active area of research. bu.educhemrxiv.org

Development of Novel Methodologies Inspired by (S)-Lunacridine Total Synthesis

The challenges encountered during the total synthesis of natural products like (S)-Lunacridine often spur the development of new synthetic methods. nih.gov The pursuit of more efficient and elegant routes can lead to the discovery of novel reactions and reagents.

For example, the construction of the furoquinoline core of Lunacridine (B1216684) has led to the exploration of new annulation strategies and cyclization reactions. The need for stereocontrol has also driven innovation in asymmetric catalysis and the use of chiral building blocks. bu.edu These newly developed methodologies often find broader applications in the synthesis of other complex molecules and contribute significantly to the advancement of organic chemistry. nih.gov

Chemical Derivatization and Structure Activity Relationship Sar Studies of S Lunacridine

Design and Synthesis of Analogue Libraries Derived from (S)-Lunacridine

The synthesis of analogue libraries is a cornerstone of medicinal chemistry, allowing for the systematic exploration of how structural modifications impact biological activity. In the context of (S)-Lunacridine, a quinoline-based alkaloid, the generation of derivatives has been a key strategy to understand its mechanism of action and to potentially develop more potent or selective compounds.

The synthesis of quinoline-based molecules can be achieved through various chemical reactions. For instance, the synthesis of novel 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs involves a three-step process highlighted by the Suzuki-Miyaura coupling reaction. Another approach involves the Erlenmeyer reaction to create 5-oxazolone scaffolds, which are then used to produce a series of analogues. These methods provide a framework for creating a diverse library of compounds based on the core structure of (S)-Lunacridine.

One notable example of derivatization is the preparation of 2'-O-trifluoroacetyl lunacridine (B1216684). This derivative was synthesized and its interaction with calf thymus DNA was studied, indicating that even minor modifications can influence the molecule's biological interactions. The synthesis of such analogues is crucial for detailed SAR studies.

| Analogue Type | Synthetic Method | Key Intermediates/Reactions | Purpose of Synthesis |

| 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamides | Three-step synthesis | Suzuki-Miyaura coupling | Bioactivity screening |

| 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one | Multi-step synthesis | Erlenmeyer reaction, ester hydrolysis | Generation of diverse scaffolds |

| 2'-O-trifluoroacetyl lunacridine | Derivatization of native lunacridine | Reaction with trifluoroacetic anhydride | Study of DNA interaction |

Exploration of Pharmacophore Models for (S)-Lunacridine Bioactivity

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For (S)-Lunacridine, a DNA intercalating topoisomerase II inhibitor, understanding its pharmacophore is key to designing new, potentially more effective anticancer agents.

Pharmacophore models are typically developed based on a set of active ligands and can include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The process involves conformational analysis of the ligands and their superposition to identify common features. These models can then be used for virtual screening of compound libraries to identify new potential inhibitors.

The development of a pharmacophore model for a class of compounds often involves several steps:

Selection of a training set: A group of molecules with known biological activity is chosen.

Conformational analysis: The possible 3D structures of each molecule in the training set are generated.

Feature identification: Pharmacophoric features are assigned to the molecules.

Model generation and validation: The models are created and then tested for their ability to distinguish between active and inactive compounds.

While specific pharmacophore models for (S)-Lunacridine are not detailed in the provided search results, the general principles of pharmacophore modeling are well-established and would be applicable to this compound.

Impact of Stereochemical Modifications on (S)-Lunacridine Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds like (S)-Lunacridine. The specific spatial orientation of functional groups can significantly affect how a molecule interacts with its biological target, such as an enzyme or receptor.

The enantioselective synthesis of both (R)-(+)-Lunacridine and its (S)-enantiomer has been accomplished, allowing for the direct investigation of the impact of stereochemistry on its activity. It is a common observation in medicinal chemistry that one enantiomer of a chiral drug is significantly more active than the other. This is because biological targets, being chiral themselves, interact differently with each enantiomer.

For example, in the case of the drug ibuprofen, only the (S)-enantiomer is effective as a painkiller. Similarly, the biological activity of (S)-Lunacridine is expected to be highly dependent on its stereochemistry. Any modification to the chiral center could lead to a significant change in its bioactivity, potentially resulting in a less active or even inactive compound.

| Stereoisomer | Synthesis | Significance |

| (R)-(+)-Lunacridine | Enantioselective synthesis from L-valine and D-mannitol. | Allows for comparison with the (S)-enantiomer to determine the stereochemical requirements for bioactivity. |

| (S)-Lunacridine | Naturally occurring enantiomer. | The biologically active form of the compound. |

Regioselective and Chemoselective Functionalization Strategies for (S)-Lunacridine

Regioselective and chemoselective functionalization are advanced synthetic strategies that allow for the modification of a specific position or functional group within a complex molecule like (S)-Lunacridine, without affecting other parts of the molecule. These techniques are essential for creating specific derivatives for SAR studies.

Regioselective functionalization focuses on controlling the position of a chemical reaction. For instance, in the functionalization of pyridine (B92270) rings, which are part of the quinoline (B57606) scaffold of Lunacridine, specific reaction conditions can direct the addition of a new group to a particular carbon atom. This has been demonstrated in the synthesis of related natural products where halogen-metal exchange reactions on trihalogenated pyridines were used to achieve regioselective functionalization.

Chemoselective functionalization involves the selective reaction of one functional group in the presence of others. For example, a method for the chemoselective tagging of methionine residues in peptides has been developed, which could be conceptually applied to target specific functional groups in (S)-Lunacridine. The use of photocleavable linkers is another strategy that allows for the controlled functionalization and subsequent release of a molecule from a surface, which could be useful in developing assays for (S)-Lunacridine activity.

These strategies are crucial for the targeted synthesis of analogues where specific modifications are desired to probe the SAR of (S)-Lunacridine.

Computational Predictions in (S)-Lunacridine SAR Exploration (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

The development of a QSAR model typically involves:

Data Set Preparation: A collection of compounds with known structures and biological activities is assembled.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each compound.

Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using an external set of compounds.

Mechanistic Investigations of S Lunacridine S Biological Activities

Cellular Target Identification and Validation for (S)-Lunacridine

Initial research has pinpointed DNA and its associated enzymes as primary cellular targets of (S)-Lunacridine.

(S)-Lunacridine has been identified as a DNA intercalating topoisomerase II inhibitor. This dual mechanism is crucial to its biological activity.

DNA topoisomerase II is a vital enzyme that manages the topological state of DNA within the cell. It catalyzes the breaking and rejoining of double-stranded DNA, a process essential for DNA replication, transcription, and chromosome condensation. Inhibitors of this enzyme are broadly classified into two categories: topoisomerase II poisons, which stabilize the transient enzyme-DNA complex leading to DNA strand breaks, and catalytic inhibitors, which interfere with the enzyme's activity without causing DNA damage.

(S)-Lunacridine falls into the category of DNA intercalating topoisomerase II inhibitors. Intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. This interaction is often facilitated by a planar aromatic ring system within the molecule's structure. The intercalation of (S)-Lunacridine into DNA has been demonstrated through experiments showing its ability to displace ethidium (B1194527) bromide, a known DNA intercalator. A derivative, 2'-O-trifluoroacetyl lunacridine (B1216684), showed a more potent intercalating activity, likely due to its increased stability.

The inhibition of human topoisomerase II by (S)-Lunacridine is a direct consequence of its DNA intercalating properties. Decatenation assays, which measure the enzyme's ability to unlink interconnected DNA circles, have shown that (S)-Lunacridine is a potent inhibitor of human topoisomerase II, with a 50% inhibitory concentration (IC50) of less than 5 µM. This inhibition of topoisomerase II activity explains the compound's observed cytotoxicity against human cell lines. Molecular docking studies further support the intercalative binding of lunacridine between DNA base pairs, suggesting potential interactions with adenine, thymine, and cytosine through dipole-dipole forces.

Table 1: DNA Intercalation and Topoisomerase II Inhibition Data for Lunacridine and its Derivative

| Compound | DNA Intercalation (IC50 for 50% decrease in ethidium DNA fluorescence) | Human Topoisomerase II Inhibition (IC50 in decatenation assay) |

|---|---|---|

| Lunacridine | 0.6 mM | < 5 µM |

| 2'-O-trifluoroacetyl lunacridine | 0.22 mM | Not explicitly stated, but pronounced inhibition at 5 µM |

Currently, the primary and well-documented molecular target for (S)-Lunacridine is DNA topoisomerase II. While the mechanism involves direct interaction with DNA through intercalation, this ultimately affects the function of the topoisomerase II protein. Advanced proteomic techniques, such as thermal protein profiling and proximity profiling, offer powerful tools for the unbiased identification of small molecule-protein interactions directly in living cells. These methods could be employed in future studies to determine if (S)-Lunacridine directly binds to other proteins or influences broader protein interaction networks beyond its established effect on topoisomerase II. Such investigations would provide a more comprehensive understanding of its cellular mechanism of action.

DNA Topoisomerase II Inhibition and Intercalation Mechanisms

Modulation of Intracellular Signaling Pathways by (S)-Lunacridine

The interaction of (S)-Lunacridine with its cellular targets triggers a cascade of events that modulate various intracellular signaling pathways, ultimately leading to its observed biological effects.

The inhibitory effect of (S)-Lunacridine on DNA topoisomerase II has been characterized through enzyme kinetic studies. Decatenation assays have demonstrated a clear dose-dependent inhibition of topoisomerase II activity. For instance, with 2'-O-trifluoroacetyl lunacridine, decatenation occurs freely at concentrations up to 1 µM, but complete inhibition is observed between 1 and 5 µM. This indicates a potent and specific inhibition of the enzyme's catalytic cycle.

The kinetics of DNA topoisomerase II are complex, involving ATP binding and hydrolysis to drive the strand passage reaction. All DNA topoisomerases generally follow Michaelis-Menten kinetics, with specific kinetic parameters (KM, Vmax, and kcat) that are unique to each enzyme. The inhibitory mechanism of (S)-Lunacridine, as an intercalator, likely interferes with the DNA binding and/or cleavage-relegation steps of the topoisomerase II catalytic cycle. Further detailed kinetic studies would be necessary to fully elucidate the precise mechanism of inhibition, such as determining whether it acts as a competitive, non-competitive, or uncompetitive inhibitor with respect to the DNA substrate or ATP.

The inhibition of DNA topoisomerase II by (S)-Lunacridine is expected to induce significant changes in gene expression and the cellular proteome. Topoisomerase II plays a critical role in relieving torsional stress during transcription; therefore, its inhibition can lead to widespread alterations in gene expression. Furthermore, the DNA damage resulting from topoisomerase II poisoning can trigger cellular stress responses and apoptotic pathways, which involve the differential expression of a multitude of genes.

While specific gene expression or proteomic studies for (S)-Lunacridine are not extensively detailed in the provided context, it is known to induce caspase-3/7 mediated apoptotic cell death in HeLa and H226 cells. This suggests that genes and proteins involved in the apoptotic cascade are modulated by (S)-Lunacridine treatment.

Modern techniques like RNA-sequencing (RNA-seq) and mass spectrometry-based proteomics are powerful tools for analyzing such changes on a global scale. RNA-seq allows for the quantification of gene expression levels, identifying which genes are up- or down-regulated following treatment. Proteomic analyses can provide a comprehensive view of the changes in protein abundance and post-translational modifications, offering insights into the functional consequences of altered gene expression. Applying these technologies to cellular models treated with (S)-Lunacridine would provide a detailed map of the signaling pathways it perturbs.

Enzyme Kinetics and Inhibition/Activation by (S)-Lunacridine (e.g., DNA topoisomerase II)

Membrane Interactions and Permeation Mechanisms of (S)-Lunacridine

The ability of a compound to reach its intracellular target is fundamentally dependent on its interaction with and permeation across the cell membrane. The interaction of small molecules with lipid bilayers can be complex, involving partitioning into the membrane, altering membrane structure, and potentially forming pores.

The physicochemical properties of a molecule, such as its lipophilicity and the presence of specific functional groups, play a crucial role in its membrane permeation. While detailed studies on the specific membrane interaction and permeation mechanisms of (S)-Lunacridine are not available in the provided search results, its chemical structure as a quinoline (B57606) alkaloid suggests it possesses some degree of lipophilicity, which would facilitate its passage across the cell membrane to reach its intracellular target, DNA topoisomerase II. Computational methods, such as molecular dynamics simulations, can be employed to model the interaction of small molecules with lipid bilayers and predict their permeability coefficients. Such studies on (S)-Lunacridine would provide valuable insights into its bioavailability and cellular uptake.

Advanced In Vitro Models for Studying (S)-Lunacridine Mechanisms

The investigation into the precise mechanisms of action for (S)-Lunacridine has utilized various in vitro models, particularly specific cancer cell lines. While the application of more advanced models like 3D cell cultures and organoids in (S)-Lunacridine research is not yet extensively documented in scientific literature, studies using established cell lines have provided foundational insights into its molecular interactions and downstream cellular effects.

Three-dimensional (3D) cell cultures and organoids offer a significant advantage over traditional 2D monolayer cultures by more accurately mimicking the complex in vivo microenvironment, including cell-cell and cell-matrix interactions, nutrient gradients, and gene expression profiles. Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the architecture and function of specific organs, making them highly valuable for preclinical drug testing and personalized medicine. For instance, cerebral organoids are being used to model glioblastoma, allowing for the study of tumor invasion and proliferation in a human-like brain environment. Similarly, colon organoid models are employed for assessing gastrointestinal toxicity by providing a perfusable, polarized epithelial layer that mimics the gut. The future application of such models could offer deeper insights into the tissue-specific mechanisms of (S)-Lunacridine.

Currently, knowledge of (S)-Lunacridine's mechanism is primarily derived from studies on specific, well-characterized cell lines. Research has demonstrated its activity against several cancer cell lines, providing a platform to dissect its cytotoxic effects.

Specific Cell Lines Used in (S)-Lunacridine Research:

| Cell Line | Cell Type | Key Mechanistic Findings | Reference(s) |

| P388 | Murine Leukemia | Exhibited cytotoxic activity. Molecular docking studies suggest an intercalative binding mode to DNA. | |

| HeLa | Human Cervical Cancer | Showed sensitivity to the compound, with cell death mediated by apoptosis. | |

| H226 | Human Lung Cancer | Demonstrated signs of caspase-3/7 mediated apoptotic cell death. | |

| SNB-75 | Human CNS Cancer | Exhibited high sensitivity, with a significant percentage of growth inhibition. |

These studies collectively indicate that (S)-Lunacridine's cytotoxic activity is linked to its ability to interact with DNA and trigger programmed cell death. The compound's planar cationic structure allows it to function as a DNA intercalator. This intercalation is believed to be a critical step leading to the inhibition of DNA topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. The inhibition of this enzyme leads to DNA strand breaks, which in turn activates cellular damage response pathways.

Further analysis into the downstream effects in sensitive cell lines has pointed towards the activation of specific signaling pathways. This includes the BRCA1-mediated DNA damage response and p53 signaling, which are crucial for cell cycle arrest and apoptosis initiation. Consequently, regulation of the G1/S and G2/M cell cycle checkpoints is affected, preventing cancer cell proliferation.

Pharmacological Characterization of (S)-Lunacridine's Effects in Animal Models

The use of animal models is crucial for understanding the systemic effects of a compound and for validating in vitro findings in a whole-organism context. Such models allow for the investigation of complex physiological responses, pathway modulation, and target engagement that cannot be fully recapitulated in vitro. While comprehensive studies detailing the mechanistic insights of (S)-Lunacridine in animal models are limited, existing research and the compound's chemical nature suggest potential pathways for investigation.

The primary established mechanism of (S)-Lunacridine is the inhibition of topoisomerase II, a target for many established anticancer drugs. In an animal model, this would translate to evaluating target engagement within tumor tissues.

Potential Mechanistic Insights from Animal Models:

| Area of Investigation | Potential Animal Model | Mechanistic Insights Sought | Reference(s) |

| Target Engagement | Xenograft models (e.g., mice with P388 or H226 tumors) | - Confirmation of topoisomerase II inhibition in tumor tissue.- Assessment of DNA damage markers (e.g., γH2AX) in response to treatment. | |

| Pathway Modulation | Genetically engineered mouse models (e.g., p53 knockout) | - Elucidation of the role of the p53 pathway in the compound's in vivo activity.- Analysis of apoptosis markers (e.g., cleaved caspase-3) in tumor sections. | |

| Central Nervous System Effects | Standard rodent models (e.g., rats, mice) | - Investigation of potential antinociceptive effects through modulation of opioid or other CNS receptors. |

Research has suggested that quinoline-type alkaloids, including lunacridine, may target the central nervous system (CNS). Studies on extracts from Zanthoxylum budrunga, which also contains lunacridine, have indicated potential antinociceptive (pain-relieving) activity in mice, possibly through the inhibition of opioid and other CNS receptors involved in pain modulation. This suggests a secondary pharmacological profile for (S)-Lunacridine beyond its cytotoxic effects, warranting further investigation in animal models to characterize these specific neural pathways and receptor interactions.

Advanced Analytical Methodologies for S Lunacridine Characterization and Quantification

High-Resolution Spectroscopic Techniques for Structural Elucidation of (S)-Lunacridine and its Metabolites

The definitive identification of (S)-Lunacridine and the characterization of its metabolites rely on a combination of high-resolution spectroscopic methods. These techniques provide detailed information on molecular weight, elemental composition, and the intricate arrangement of atoms, which are crucial for unambiguous structure confirmation.

Chiral Chromatography and Spectroscopic Determination of Enantiomeric Purity

As a chiral molecule, distinguishing (S)-Lunacridine from its mirror image, (R)-Lunacridine, is critical. Chiral chromatography is the benchmark technique for this purpose, enabling the separation of enantiomers so their purity can be accurately measured.

Detailed Research Findings: The primary method for determining enantiomeric purity involves High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP). The principle lies in the differential interaction of each enantiomer with the chiral environment of the CSP, leading to different retention times and thus, separation.

Methods for determining the enantiomeric purity of quinoline-based compounds often include:

Direct Methods: Utilizing CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins, which can resolve the enantiomers directly.

Indirect Methods: Involving the derivatization of the enantiomeric mixture with a pure chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.

Once separated, the enantiomeric excess (%ee), a measure of purity, is quantified using detectors like UV-Vis. The ratio of the peak areas for the two enantiomers in the chromatogram allows for the precise calculation of enantiomeric purity. This is crucial for linking the specific stereochemistry to biological activity.

| Technique | Principle | Application to (S)-Lunacridine |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to separation. | Separation of (S)-Lunacridine from (R)-Lunacridine to determine enantiomeric excess (%ee). |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound. The degree of rotation is proportional to the concentration of the enantiomer. | Used to confirm the optical activity of an enantiomerically enriched sample, though less accurate for precise purity determination than chromatography. |

| NMR with Chiral Shift Reagents | A chiral lanthanide-based reagent is added to the sample, which forms diastereomeric complexes with the enantiomers, causing their NMR signals to appear at different chemical shifts. | Allows for the quantification of the enantiomeric ratio by integrating the distinct signals in the NMR spectrum. |

Multidimensional NMR Spectroscopy for Complex Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of complex organic molecules like (S)-Lunacridine. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, multidimensional NMR experiments are required for complete and unambiguous structure confirmation.

Detailed Research Findings: A suite of 2D NMR experiments is typically employed to piece together the molecular puzzle of (S)-Lunacridine:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the molecular structure. This is used to map out the spin systems within the quinoline (B57606) core and the dihydrofuroquinoline moiety.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically over 2-3 bonds). This is arguably the most critical experiment for connecting the different fragments of the molecule, such as linking the side chain to the main quinoline ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, regardless of whether they are connected by bonds. This is vital for determining the relative stereochemistry and conformation of the molecule.

Together, these experiments allow researchers to construct the complete chemical structure of (S)-Lunacridine and its metabolites with high confidence.

| NMR Experiment | Information Provided | Relevance to (S)-Lunacridine Structure |

| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Identifies aromatic, olefinic, and aliphatic protons. |

| ¹³C NMR | Provides information on the chemical environment of each carbon atom. | Determines the number of unique carbons and their types (e.g., C=O, C=C, C-N, C-O). |

| COSY | Maps ¹H-¹H spin coupling networks. | Establishes proton connectivity within the quinoline and side-chain fragments. |

| HSQC | Correlates protons to their directly attached carbons. | Assigns specific ¹³C signals based on known ¹H assignments. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Connects molecular fragments to build the complete carbon skeleton. |

| NOESY | Identifies protons that are close in 3D space. | Confirms stereochemistry and spatial arrangement of substituents. |

High-Resolution Mass Spectrometry Approaches for Quantitative Analysis and Metabolomics

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone for both the quantitative analysis of (S)-Lunacridine and the exploratory analysis of its metabolites (metabolomics). Instruments like Quadrupole-Orbitrap (Q-Orbitrap) and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) provide mass measurements with extremely high accuracy and resolution, allowing for the determination of elemental compositions and the differentiation of compounds with very similar masses.

Detailed Research Findings: A study on the metabolite profile of Lunasia amara stem bark utilized Ultra-High-Performance Liquid Chromatography coupled to a Q-Orbitrap HRMS system (UHPLC-Q-Orbitrap-HRMS). This untargeted metabolomics approach successfully identified 46 different metabolites, including lunacridine (B1216684), based on their accurate mass and fragmentation patterns.

The key advantages of this approach include:

High Mass Accuracy: Allows for the calculation of the elemental formula of the parent ion and its fragments, greatly increasing confidence in compound identification.

High Resolution: Enables the separation of ions with very close m/z values, which is essential when analyzing complex biological extracts containing hundreds or thousands of compounds.

Quantitative Capability: While providing qualitative data, HRMS can also be used for quantitative analysis by measuring the intensity of the ion signal, which is proportional to the concentration of the analyte.

Metabolite Identification: By comparing the measured mass and fragmentation spectra (MS/MS) with databases and literature, researchers can putatively identify known and unknown metabolites of (S)-Lunacridine.

| Parameter | Description | Typical Value/Setting in L. amara Study |

| Ionization Mode | Positive or negative ion mode is selected based on the analyte's properties. | Positive-ion mode (Full MS / dd-MS²) |

| Mass Analyzer | The type of analyzer used to achieve high resolution. | Orbitrap |

| Spray Voltage | Voltage applied to the electrospray needle to generate ions. | 3.8 kV |

| Capillary Temp. | Temperature of the capillary transferring ions into the mass spectrometer. | 320°C |

| Collision Energy | Energy used to fragment ions in MS/MS experiments. | Stepped energies (18, 35, 53 eV) |

Chromatographic Separation Techniques for Isolation and Purity Assessment of (S)-Lunacridine

The isolation of (S)-Lunacridine from its natural source, Lunasia amara, or its purification from a synthetic reaction mixture requires robust chromatographic techniques. These methods separate the target compound from a complex mixture based on differential partitioning between a stationary phase and a mobile phase.

Detailed Research Findings: The isolation of quinoline alkaloids typically follows a multi-step process:

Extraction: The initial step involves extracting the crude mixture of compounds from the source material (e.g., powdered plant bark) using a suitable solvent, such as ethanol (B145695) or ethyl acetate, often via maceration or Soxhlet extraction.

Column Chromatography: The crude extract is first subjected to open column chromatography, typically using silica (B1680970) gel as the stationary phase. A gradient of solvents with increasing polarity is used as the mobile phase to separate the mixture into fractions of decreasing polarity.

Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify which fractions contain the compound of interest and to assess their purity. Fractions containing the same compound are pooled together.

Preparative HPLC: For final purification to high purity (>98%), the enriched fractions are often subjected to preparative High-Performance Liquid Chromatography (Prep-HPLC). This technique uses more efficient columns and automated fraction collection to isolate the target compound. Supercritical Fluid Chromatography (SFC) is also emerging as a green and efficient alternative for preparative separations.

Purity assessment of the final isolated (S)-Lunacridine is typically performed using analytical HPLC with a UV detector or by LC-MS.

Bioanalytical Methods for Detection and Quantification of (S)-Lunacridine in Complex Biological Systems (excluding human clinical samples)

Bioanalytical methods are developed to accurately measure the concentration of a drug or compound like (S)-Lunacridine in complex biological matrices such as animal plasma, urine, or tissue homogenates. These methods are essential for preclinical studies. The development and validation of such methods must ensure they are reliable, reproducible, and fit for purpose.

Detailed Research Findings: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. While specific methods for (S)-Lunacridine in non-human biological systems are not widely published, a typical method would be developed based on established principles for similar alkaloids.

The key steps in developing and validating a bioanalytical method for (S)-Lunacridine would include:

Sample Preparation: This critical step aims to extract (S)-Lunacridine from the biological matrix and remove interfering substances like proteins and salts. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: A UHPLC or HPLC system is used to separate (S)-Lunacridine from endogenous matrix components and any of its metabolites that might be present. A C18 reversed-phase column is commonly used.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. This involves monitoring a specific precursor ion-to-product ion transition for (S)-Lunacridine, providing excellent selectivity and sensitivity.

Method Validation: The method must be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability in the biological matrix under various storage conditions.

Crystallographic Analysis of (S)-Lunacridine and its Co-crystals with Biological Targets

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic structure of a crystalline solid. Obtaining the crystal structure of (S)-Lunacridine would provide definitive proof of its absolute configuration and reveal its conformation and intermolecular interactions in the solid state.

Detailed Research Findings: Currently, the specific single-crystal X-ray structure of (S)-Lunacridine is not available in open-access crystallographic databases. However, the methodology remains highly relevant. The process involves growing a high-quality single crystal of the compound, exposing it to a focused X-ray beam, and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays allows for the calculation of an electron density map, from which the positions of all atoms in the molecule can be determined.

Furthermore, the technique of co-crystallization is of immense value in drug discovery. This involves forming a crystal that contains both (S)-Lunacridine and its biological target (e.g., an enzyme or receptor). Solving the co-crystal structure provides a detailed atomic-level snapshot of how the ligand binds to its target. This information is invaluable for:

Understanding Mechanism of Action: It reveals the specific amino acid residues involved in binding and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the ligand's affinity and activity.

Structure-Based Drug Design: It provides a rational basis for designing more potent and selective analogues of (S)-Lunacridine.

While a specific co-crystal structure for (S)-Lunacridine has not been reported, studies on similar acridine-based DNA intercalators have successfully used X-ray crystallography to reveal how they bind to DNA duplexes, providing a blueprint for how such studies on (S)-Lunacridine could be approached.

Computational and Theoretical Studies of S Lunacridine

Molecular Docking and Dynamics Simulations of (S)-Lunacridine-Target Interactions (e.g., DNA, Topoisomerase II)

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like (S)-Lunacridine, and a macromolecular target, such as DNA or an enzyme. These methods provide a detailed view of the binding mode, affinity, and stability of the ligand-target complex.

Research Findings:

(S)-Lunacridine is recognized as a DNA intercalating Topoisomerase II inhibitor. Topoisomerase II is a crucial enzyme involved in managing DNA topology during processes like replication and transcription. Inhibitors of this enzyme often function by stabilizing a ternary complex composed of the DNA, the intercalator, and the enzyme itself.

A molecular docking study was conducted to investigate the interaction between lunacridine (B1216684) and a DNA model (PDB ID: 108D) using AutoDock 4.0 software. The study aimed to understand the affinity and specific molecular interactions that underpin its biological activity. The results demonstrated that lunacridine is capable of docking intercalatively, positioning itself between the base pairs of the DNA helix. The primary interactions were identified as dipole-dipole forces with adenine, thymine, and cytosine bases.

The predicted binding energy for the lunacridine-DNA interaction was calculated to be -6.22 kcal/mol. This was compared to the original co-crystallized ligand, bis-thiazole, which exhibited a much stronger binding energy of -16.37 kcal/mol. The less favorable binding energy of lunacridine suggests a less stable interaction with DNA compared to bis-thiazole, which correlates with its moderate cytotoxic activity against P388 murine leukemia cells (IC50 of 129.41 µM).

Molecular dynamics (MD) simulations further complement docking studies by providing a temporal evolution of the system, revealing the stability of the interactions and conformational changes over time. These simulations track the movements of every atom, offering a dynamic picture of how the ligand and target adapt to each other. While specific MD simulation studies focused solely on (S)-Lunacridine are not detailed in the provided results, the general application of this technique is to validate the stability of binding poses predicted by docking and to analyze the dynamic behavior of the complex.

Table 1: Molecular Docking Parameters for Lunacridine with DNA

| Parameter | Value | Source |

|---|---|---|

| Target | DNA (PDB ID: 108D) | |

| Software | AutoDock 4.0 | |

| Binding Mode | Intercalation between base pairs | |

| Predicted Binding Energy | -6.22 kcal/mol | |

| Interacting Residues | Adenine, Thymine, Cytosine | |

| Interaction Type | Dipole-dipole | |

| Reference Ligand | Bis-thiazole | |

| Reference Binding Energy | -16.37 kcal/mol |

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties of (S)-Lunacridine

Quantum chemical calculations offer a fundamental understanding of a molecule's structure and reactivity based on the principles of quantum mechanics. These methods are used to perform conformational analysis, exploring the molecule's energetically favorable shapes, and to determine its electronic properties, which govern its chemical behavior.

Research Findings:

For computational studies like molecular docking, obtaining a stable, low-energy conformation of the molecule is a critical first step. The molecular structure of lunacridine was optimized using the semi-empirical PM3 method. This optimization aims to find the most stable three-dimensional arrangement of the atoms, characterized by a minimum standard enthalpy of formation (ΔHf). A stable molecular model is essential for achieving reliable docking results.

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of its reactivity. The HOMO-LUMO energy gap (ΔE) is particularly important as it reflects the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Table 2: Key Concepts in Quantum Chemical Calculations

| Concept | Description | Relevance to (S)-Lunacridine | Source |

|---|---|---|---|

| Conformational Analysis | Exploration of energetically favorable molecular shapes (conformations). | Essential for preparing the molecule for docking simulations to ensure the input structure is in a low-energy, stable state. | |

| Geometry Optimization | A computational process to find the 3D structure with the minimum energy. | The structure of lunacridine was optimized using the PM3 method to achieve a stable conformation for docking studies. | |

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons. | A higher HOMO energy suggests a better electron donor capability. | |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons. | A lower LUMO energy indicates a better electron acceptor. | |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity, lower kinetic stability, and higher polarizability. |

Ligand-Based and Structure-Based Drug Design Principles Applied to (S)-Lunacridine

Ligand-based and structure-based drug design are two cornerstone strategies in modern medicinal chemistry that utilize computational methods to optimize lead compounds.

Research Findings:

Ligand-Based Drug Design (LBDD): This approach is employed when the 3D structure of the biological target is unknown, relying instead on the information from a set of molecules known to be active. Key LBDD methods include Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.

QSAR: This method establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activity. For (S)-Lunacridine and its potential analogues, a QSAR model could be built to predict the cytotoxic activity based on descriptors like electronic properties (e.g., HOMO/LUMO energies), hydrophobicity, and steric parameters.

Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with the target and elicit a biological response. Based on the intercalative binding mode of (S)-Lunacridine, a pharmacophore model could be generated. This model would likely include a planar aromatic system for intercalation and specific locations for polar interactions, guiding the design of new analogues that fit this electronic and spatial profile.

Structure-Based Drug Design (SBDD): This strategy relies on the known 3D structure of the biological target, such as DNA or Topoisomerase II.

Molecular Docking: As discussed in section 7.1, docking (S)-Lunacridine into the DNA duplex and the Topoisomerase II active site provides a structural basis for its activity. This allows for the rational design of modifications to the lunacridine scaffold. For instance, new functional groups could be added to form additional hydrogen bonds or van der Waals contacts with the target, thereby increasing binding affinity. The docking results for (S)-Lunacridine, showing a less stable interaction than a reference inhibitor, clearly indicate that there is potential for optimization through SBDD.

Both LBDD and SBDD are often used in a complementary fashion. The insights from the docking of (S)-Lunacridine (SBDD) can be used to refine a pharmacophore model (LBDD), which can then be used to screen large compound libraries for novel scaffolds that can be further optimized using the structural information of the target.

Emerging Research Frontiers and Future Directions for S Lunacridine Studies

Integration of Omics Technologies in (S)-Lunacridine Research

The complete biosynthetic pathway of (S)-Lunacridine in its native plant hosts is not fully elucidated, a common challenge in the study of complex natural products. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, integrated approach to unraveling this complexity and understanding the alkaloid's biological context. The application of these high-throughput methods is crucial for identifying the genes, enzymes, and metabolic intermediates involved in its formation.

Genomics and Transcriptomics: The first step towards understanding (S)-Lunacridine biosynthesis is to identify the responsible genes. By sequencing the genome of Lunasia amara and comparing it with other species, researchers can identify candidate genes, which are often located together in biosynthetic gene clusters (BGCs). Transcriptomic analysis (e.g., RNA-seq) of plant tissues that actively produce the alkaloid can reveal which of these genes are highly expressed, providing strong evidence for their involvement. Comparing the transcriptomes of high- and low-lunacridine-producing cultivars can further refine the list of key biosynthetic genes.

Proteomics: While genomics and transcriptomics identify the genetic blueprint, proteomics confirms the presence and activity of the enzymes that perform the chemical reactions. Using mass spectrometry-based techniques, researchers can identify the specific proteins (enzymes) present in alkaloid-producing tissues. This approach helps to functionally annotate the genes discovered through sequencing and confirms their role in the biosynthetic pathway.

Metabolomics: Metabolomic profiling provides a snapshot of the small molecules, including precursors and intermediates, within the plant. The biosynthesis of quinoline (B57606) alkaloids like (S)-Lunacridine is understood to start from anthranilic acid, a derivative of tryptophan. Metabolomics can be used to trace the flow of precursors like anthranilic acid and mevalonic acid through the pathway, identifying the series of intermediate compounds that are ultimately converted into (S)-Lunacridine.

The integration of these omics platforms provides a holistic view, enabling the complete reconstruction of the biosynthetic pathway, a critical prerequisite for metabolic engineering and synthetic biology applications.

Table 1: Application of Omics Technologies in (S)-Lunacridine Research

| Omics Technology | Objective | Key Methodologies | Expected Outcome |

|---|---|---|---|

| Genomics | Identify the complete set of genes involved in the biosynthesis of (S)-Lunacridine. | Whole-genome sequencing, comparative genomics, gene cluster analysis. | Discovery of the (S)-Lunacridine biosynthetic gene cluster (BGC). |

| Transcriptomics | Determine which genes are actively expressed during alkaloid production. | RNA-sequencing (RNA-seq), differential expression analysis. | Identification of key regulatory and enzymatic genes in the pathway. |

| Proteomics | Confirm the presence and abundance of biosynthetic enzymes. | Mass spectrometry (MS)-based proteomics, enzyme activity assays. | Functional validation of enzymes identified by genomic/transcriptomic data. |

| Metabolomics | Map the metabolic network, including precursors and intermediates. | Liquid chromatography-mass spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR). | Elucidation of the complete biosynthetic pathway from primary metabolites to (S)-Lunacridine. |

Advancements in Synthetic Biology for (S)-Lunacridine Production

The reliance on extraction from plant sources, where (S)-Lunacridine is present in low concentrations, is a significant bottleneck for its research and potential development. Synthetic biology offers a transformative solution by enabling the production of complex plant alkaloids in engineered microbial hosts. This approach promises a sustainable, scalable, and cost-effective supply of (S)-Lunacridine.

The process involves transplanting the entire biosynthetic pathway from Lunasia amara into a workhorse microorganism like Escherichia coli or Saccharomyces cerevisiae.

Key steps in the synthetic biology workflow for (S)-Lunacridine production include:

Pathway Elucidation: Using the omics technologies described above, all the necessary enzymes for converting a simple precursor (e.g., anthranilic acid) into (S)-Lunacridine must be identified.

Gene Synthesis and Optimization: The plant genes encoding these enzymes are synthesized and codon-optimized for efficient expression in the chosen microbial host.

Pathway Assembly and Host Engineering: The genes are assembled into expression plasmids or integrated into the host's chromosome. The host's native metabolism is often engineered to increase the supply of essential precursors and cofactors, channeling metabolic flux towards (S)-Lunacridine production.

Fermentation and Optimization: The engineered microbial strain is grown in large-scale fermenters, and the process is optimized to maximize the yield of the final product.

Successful production of other complex alkaloids, such as thebaine and reticuline (B1680550) in E. coli and the anticancer drug vinblastine (B1199706) in yeast, demonstrates the feasibility of this approach for producing valuable plant-derived molecules. Establishing a microbial platform for (S)-Lunacridine would not only provide a stable supply but also facilitate the production of novel derivatives through combinatorial biosynthesis, where enzymes from different organisms are mixed and matched to create "unnatural" alkaloids with potentially improved properties.

Development of Chemical Probes Based on (S)-Lunacridine for Target Validation

A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein target in cells and organisms. Given that (S)-Lunacridine is a known inhibitor of DNA topoisomerase II, it serves as an excellent starting scaffold for the development of chemical probes to investigate this crucial enzyme, which is a key target in cancer therapy.

Developing (S)-Lunacridine into a high-quality chemical probe involves several key considerations:

Potency and Selectivity: The probe must be potent, typically with activity at nanomolar concentrations, and highly selective for topoisomerase II over other cellular targets to ensure that any observed biological effects are due to the inhibition of the intended target.

Mechanism of Action: The probe must engage its target in a well-understood manner within a cellular context.

Negative Control: A crucial component of a chemical probe set is a negative control—a structurally similar analog that is inactive against the target. This control is used to differentiate on-target effects from off-target or non-specific effects of the compound.

To enhance its utility as a probe, the (S)-Lunacridine molecule could be chemically modified. For instance, a photo-reactive group (e.g., a diazirine) could be appended to create a photoaffinity probe. Upon UV irradiation, this probe would form a permanent, covalent bond with topoisomerase II at its binding site. Subsequent proteomic analysis could then precisely identify the binding location, providing invaluable structural information about the drug-enzyme interaction. Such tools are essential for validating topoisomerase II as a drug target and for understanding mechanisms of drug resistance.

Table 2: Criteria for Developing (S)-Lunacridine into a Chemical Probe for Topoisomerase II

| Criterion | Description | Developmental Strategy for (S)-Lunacridine |

|---|---|---|

| Potency | High affinity for the target protein (Topoisomerase II), typically with an IC50 or Kd in the nanomolar range. | Structure-activity relationship (SAR) studies to design and synthesize more potent analogs. |

| Selectivity | Minimal interaction with other proteins, especially other topoisomerases or DNA-binding proteins. | Profiling against a broad panel of kinases and other enzymes to ensure target specificity. |

| Cellular Activity | Ability to enter cells and engage the intracellular target at a defined concentration. | Modification to improve cell permeability without losing potency. |

| Defined Mechanism | Clear evidence of target engagement in cellular assays (e.g., inhibition of DNA decatenation). | Cellular thermal shift assays (CETSA) or target-specific reporter assays. |

| Negative Control | A structurally similar but biologically inactive analog for use in control experiments. | Synthesize an analog with a key functional group removed or altered to abolish binding to Topoisomerase II. |

| Functional Tagging | Addition of a tag for visualization or affinity purification (e.g., biotin) or a photo-reactive group for covalent labeling. | Synthesize derivatives with an appended diazirine or alkyne tag for photoaffinity labeling or click chemistry. |

Challenges and Opportunities in (S)-Lunacridine Research within the Broader Alkaloid Field

The path forward for (S)-Lunacridine research is filled with both significant challenges and compelling opportunities, mirroring the broader landscape of natural product drug discovery.

Challenges:

Supply and Sourcing: The low natural abundance of (S)-Lunacridine in Lunasia amara makes its extraction and purification for large-scale studies impractical and economically unviable.

Biosynthetic Complexity: The complete enzymatic pathway for (S)-Lunacridine is unknown, hindering efforts in metabolic engineering and synthetic biology.

Chemical Synthesis: The complex, stereospecific structure of (S)-Lunacridine makes its total chemical synthesis a challenging, multi-step, and often low-yielding process.

Biological Understanding: While its primary target is known, a deeper understanding of its full pharmacological profile, potential off-targets, and mechanisms of cellular uptake and resistance is needed.

Opportunities:

Enabling Technologies: The convergence of omics and synthetic biology provides a clear roadmap to overcome the supply challenge. Elucidating the biosynthetic pathway will enable the transfer of (S)-Lunacridine production to robust microbial platforms.

Therapeutic Development: As a topoisomerase II inhibitor, (S)-Lunacridine is a valuable lead compound. Modern medicinal chemistry approaches can be used to optimize its structure to enhance potency and selectivity, potentially leading to new anticancer agents with improved efficacy or safety profiles.

Tool for Chemical Biology: The development of (S)-Lunacridine-based chemical probes offers a significant opportunity to dissect the complex biology of DNA topoisomerases, which are central to cancer and other diseases.

Exploring Chemical Diversity: The quinoline alkaloid scaffold is a proven pharmacophore. Creating a library of (S)-Lunacridine analogs could uncover novel biological activities beyond topoisomerase II inhibition, expanding its potential applications.

Successfully navigating these challenges by leveraging emerging technological opportunities will be key to unlocking the full scientific and therapeutic potential of (S)-Lunacridine.

Q & A

Q. How can researchers ensure their (S)-Lunacridine studies are "synthesis-ready" for systematic reviews?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit synthetic protocols in platforms like protocols.io and share spectral data in public repositories (e.g., ChemSpider). Use electronic lab notebooks (ELNs) to document iterative optimization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.